4-Bromo-2-formylbenzonitrile
Overview
Description
4-Bromo-2-formylbenzonitrile is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules and potential pharmaceutical agents. It is characterized by the presence of a bromine atom and a nitrile group attached to a benzene ring, which makes it a versatile building block for further chemical modifications.
Synthesis Analysis
The synthesis of derivatives of 4-bromo-2-formylbenzonitrile has been reported in several studies. For instance, an improved synthesis of a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, was achieved using a new synthon for Sonogashira coupling, starting from 4-bromo-2-formylthiazole with an overall yield of 56% . Another study reported the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide from 4-hydroxybenzonitrile through bromination, oxyalkylation, and thioamidation, with a total yield of 49.2% .
Molecular Structure Analysis
The molecular structure of related bromobenzonitrile derivatives has been extensively studied. For example, a novel dimer of 4-bromo-3-fluorobenzonitrile was crystallized and analyzed using spectroscopic methods, computational simulations, and Hirshfeld surface analysis to understand the intra and inter-molecular interactions . Another study presented the crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, which crystallized in the orthorhombic space group and exhibited interactions such as aryl–perfluoroaryl stacking and C–H⋯F contacts .
Chemical Reactions Analysis
The reactivity of bromobenzonitrile derivatives has been explored in various chemical reactions. For instance, the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was achieved by a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone, which was catalyzed by urea at room temperature . Additionally, the halodeboronation of aryl boronic acids has been utilized to synthesize 2-bromo-3-fluorobenzonitrile, demonstrating the versatility of bromobenzonitrile derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzonitrile derivatives have been investigated through experimental and theoretical methods. For example, the experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile provided insights into its electronic structure, vibrational properties, and thermodynamic properties using Density Functional Theory (DFT) . These studies are crucial for understanding the behavior of these compounds in various environments and their potential applications in material science and pharmaceuticals.
Scientific Research Applications
Organic Nonlinear Optical Crystal
- Scientific Field : Material Science .
- Application Summary : 4-bromo-2-methylbenzonitrile, a compound similar to 4-Bromo-2-formylbenzonitrile, is used in the growth of organic nonlinear optical crystals .
- Methods of Application : The crystal was prepared at room temperature by the slow evaporation method . The grown crystal’s crystalline nature was verified, and the unit cell characteristics are provided as a = 4.08 Å, b = 6.61 Å, c = 28.93 Å, α = 90°, β = 90°, γ = 90° .
- Results or Outcomes : UV–Vis optical studies show UV cutoff wavelength at 221.6 nm, and the bandgap of the grown crystal was estimated at 4.87 eV using the Taucs’ plot . Photoluminescence spectra exhibited violet and red emissions . A high dielectric constant was received at a low frequency . The TG/DTA curve shows that the grown crystal was stable up to 125.59 °C .
OLED Intermediate, Pharmaceutical, Electronic and Chemical Intermediate
- Scientific Field : Organic Electronics, Pharmaceutical Chemistry .
- Application Summary : 4-Bromo-2-fluorobenzonitrile, a compound similar to 4-Bromo-2-formylbenzonitrile, is used as an OLED intermediate, Pharmaceutical, electronic and chemical intermediate .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
Synthesis of Anticancer, Antifungal, and Antiviral Agents
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 4-Bromo-2-fluorobenzonitrile, a compound similar to 4-Bromo-2-formylbenzonitrile, is commonly used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
Production of Pesticides and Herbicides
- Scientific Field : Agrochemical Industry .
- Application Summary : 4-Bromo-2-fluorobenzonitrile, a compound similar to 4-Bromo-2-formylbenzonitrile, is also used in the agrochemical industry to produce pesticides and herbicides .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
Synthesis of Other Organic Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Bromo-2-formylbenzonitrile is used as a starting material in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
Research and Development
- Scientific Field : Research and Development .
- Application Summary : 4-Bromo-2-formylbenzonitrile is used in research and development laboratories for various purposes .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
The safety information for 4-Bromo-2-formylbenzonitrile indicates that it is harmful . The compound has a GHS07 signal word of warning . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
4-bromo-2-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBKTVRLNPAITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621779 | |
Record name | 4-Bromo-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-formylbenzonitrile | |
CAS RN |
713141-12-9 | |
Record name | 4-Bromo-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 713141-12-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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